molecular formula C24H18BrNO4 B15026000 2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B15026000
M. Wt: 464.3 g/mol
InChI Key: WORBYKKHDDEJIG-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzofuran moiety, and a methylbenzoyl group

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-bromophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 2-(4-methylbenzoyl)-1-benzofuran-3-amine: The acyl chloride is reacted with 2-(4-methylbenzoyl)-1-benzofuran-3-amine in the presence of a base like triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the growth and proliferation of tumor cells.

Comparison with Similar Compounds

2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.

    4-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl-2-methylphenyl 4-methoxybenzoate: This compound contains a carbohydrazonoyl group and a methoxybenzoate group, making it structurally similar but with different functional groups.

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C24H18BrNO4/c1-15-6-8-16(9-7-15)23(28)24-22(19-4-2-3-5-20(19)30-24)26-21(27)14-29-18-12-10-17(25)11-13-18/h2-13H,14H2,1H3,(H,26,27)

InChI Key

WORBYKKHDDEJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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